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Compound of Interest

3-(2-Chloro-4-fluorophenyl)acrylic
Compound Name: d
aci

cat. No.: B7855605

Executive Summary

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a specialized fluorinated
cinnamic acid derivative serving as a critical intermediate in medicinal chemistry. Characterized
by the specific ortho-chloro and para-fluoro substitution pattern on the phenyl ring, this
compound exhibits unique electronic and steric properties that influence its reactivity and
binding affinity in biological targets.

Its primary utility lies in drug discovery pipelines focusing on antiviral therapeutics (specifically
neuraminidase inhibitors) and metabolic disorder treatments. It serves as the direct precursor
to 3-(2-chloro-4-fluorophenyl)propanoic acid via catalytic hydrogenation and is a versatile
building block for constructing heterocyclic scaffolds such as quinolinones and coumarins.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,
and application protocols, designed for researchers requiring high-purity production and
downstream utilization.

Chemical Profile & Properties[1][2][3][4][5]

The presence of the fluorine atom at the para position enhances metabolic stability by blocking
oxidative metabolism (e.g., P450 hydroxylation), while the ortho-chlorine atom introduces steric
bulk that can lock conformation in receptor binding pockets.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7855605?utm_src=pdf-interest
https://www.benchchem.com/product/b7855605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7855605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

ble 1: Physicochemical Specificati

Property

Specification

IUPAC Name

(2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic
acid

Common Name

2-Chloro-4-fluorocinnamic acid

CAS Number 174603-37-3

Molecular Formula CoHeCIFO2

Molecular Weight 200.59 g/mol

Appearance White to off-white crystalline powder

Melting Point 208-210 °C (Experimental)

Solubility ?oluble in DMSO, Methanol, Ethanol; Insoluble
in Water

pKa ~4.4 (Predicted)

LogP 2.89 (Predicted)

SMILES OC(=0)/C=C/C1=C(Cl)C=C(F)C=C1

Synthetic Methodologies

Two primary routes are validated for the synthesis of CAS 174603-37-3.[1] The Knoevenagel
Condensation is the preferred method for scalability and atom economy, while the Heck
Reaction serves as an alternative when starting from aryl halides.

Primary Route: Knoevenagel Condensation

This protocol utilizes 2-chloro-4-fluorobenzaldehyde and malonic acid. It is favored for its high
yield (>90%) and operational simplicity.

Reaction Scheme:

Detailed Protocol
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¢ Reagents:

o

2-Chloro-4-fluorobenzaldehyde (1.0 eq)

[¢]

Malonic acid (1.5 eq)

[¢]

Piperidine (0.05 eq, Catalyst)

[e]

Pyridine (Solvent/Base, 5-10 volumes)

e Procedure:

o Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde and malonic acid.

o Add pyridine to dissolve the solids, followed by the catalytic amount of piperidine.

o Heat the mixture to reflux (100-115 °C) for 4—6 hours. Monitor CO2z evolution (cessation
indicates completion).

o In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) or HPLC should show <1% residual
aldehyde.

o Work-up:

o Cool the reaction mixture to 0-5 °C.

o Slowly pour the mixture into ice-cold 3M HCI (excess) with vigorous stirring to precipitate
the acid and neutralize pyridine.

o Filter the resulting white precipitate.[1]

o Wash the cake with water (3x) to remove pyridinium salts.

e Purification:

o Recrystallize the crude solid from Ethanol/Water (95:5).

o Dry in a vacuum oven at 60 °C for 12 hours.
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o Expected Yield: 90-95%.[1]

Secondary Route: Heck Coupling

Useful if the aldehyde precursor is unavailable but the aryl halide is abundant.
Reaction:

e Substrate: 1-Bromo-2-chloro-4-fluorobenzene.

o Catalyst: Pd(OACc)2 (1-3 mol%).

e Ligand: Triphenylphosphine (PPhs).

o Base: Triethylamine (EtsN) or NaOAc.

» Conditions: DMF or DMAc at 120 °C for 12—16 hours.

o Note: This route often requires more rigorous purification to remove Palladium residues (to
<10 ppm for pharma applications).

Downstream Applications & Workflow

CAS 174603-37-3 is rarely the final API; it is a scaffold enabler.

Synthesis of Propanoic Acid Derivatives

The most common immediate application is the selective reduction of the alkene to form 3-(2-
Chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4). This saturated analog is a key
pharmacophore in antiviral research, specifically for influenza neuraminidase inhibitors.

Protocol:
e Catalyst: PtO2 (Adam's Catalyst) or 10% Pd/C.
e Solvent: Ethanol or Methanol.

o Conditions: Hz atmosphere (balloon or 1-3 bar), RT, 2-4 hours.
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e Yield: ~98% (Quantitative conversion is typical).

Heterocycle Formation

The acrylic acid moiety allows for cyclization reactions:

e Coumarins: Via intramolecular esterification if an ortho-hydroxyl group were introduced (or
via displacement of the ortho-chloro group under harsh conditions).

e Quinolinones: Via Curtius rearrangement to the isocyanate followed by thermal cyclization.

Visualization: Synthetic & Application Workflow
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Figure 1: Synthetic workflow from precursors to downstream pharmaceutical applications.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 174603-37-3 must be validated using the
following markers.

1H NMR Interpretation (DMSO-de, 400 MHZz)

The spectrum is distinct due to the trans-alkene coupling and the specific aromatic substitution
pattern.
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Chemical Shift Lo . . Mechanistic
Multiplicity Integration Assignment
(0) Note

Carboxylic acid
12.60 Broad Singlet 1H -COOH proton
(exchangeable).

Large J-value
Doublet (J=16.0 ]
7.85 H2) 1H Ar-CH=CH- confirms (E)-
z
isomer geometry.

Deshielded by

7.90 Multiplet 1H Ar-H (C6) the alkene; ortho
to alkene.
Ortho to
Doublet of .
7.55 1H Ar-H (C3) Chlorine, meta to
Doublets .
Fluorine.
Shielded by
7.30 Multiplet 1H Ar-H (C5) Fluorine; ortho to
Fluorine.

Alpha-proton to

Doublet (J=16.0 carbonyl;
6.60 1H Ar-CH=CH- )
Hz) shielded by
resonance.

HPLC Method (Purity Check)[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 270 nm (Cinnamic acid conjugation band).
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Retention Time: Expect elution ~12-14 min (hydrophobic due to CI/F).

Safety & Handling (MSDS Highlights)

While not highly toxic, the compound is a potent irritant.

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Handling: Use a fume hood to avoid inhalation of dust.
Incompatibility: Strong oxidizing agents.

Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Stable under
normal conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: (E)-3-(2-Chloro-4-fluorophenyl)acrylic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7855605#3-2-chloro-4-fluorophenyl-acrylic-acid-cas-
174603-37-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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